molecular formula C16H9ClN4O3S B2779712 N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide CAS No. 1203299-20-0

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B2779712
CAS No.: 1203299-20-0
M. Wt: 372.78
InChI Key: JGYTZJWCIHRZAS-UHFFFAOYSA-N
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Description

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Mechanism of Action

Target of Action

Similar compounds have been known to targetCoagulation factor X . This protein plays a critical role in the coagulation cascade, which is a complex process that leads to the formation of a blood clot.

Pharmacokinetics

Similar compounds have shown varied absorption and distribution profiles, metabolism pathways, and excretion rates . These factors significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide involves multiple steps, starting from readily available starting materials. One common route includes the preparation of 5-chlorothiophene-2-carboxylic acid, which is then subjected to cyclization reactions to form the oxadiazole and isoxazole rings. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing reaction conditions to achieve scalability and cost-effectiveness. Techniques such as phase-transfer catalysis and continuous flow synthesis are employed to enhance reaction efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring yields sulfoxides or sulfones, while reduction of the oxadiazole ring produces amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide is unique due to its combination of thiophene, oxadiazole, and isoxazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN4O3S/c17-13-7-6-12(25-13)15-19-20-16(23-15)18-14(22)10-8-11(24-21-10)9-4-2-1-3-5-9/h1-8H,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYTZJWCIHRZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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